Pyrafluprole

Description

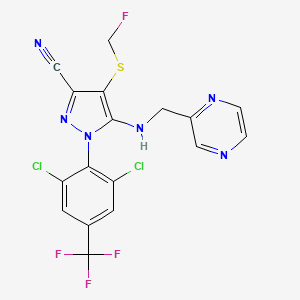

Structure

3D Structure

Properties

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(fluoromethylsulfanyl)-5-(pyrazin-2-ylmethylamino)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F4N6S/c18-11-3-9(17(21,22)23)4-12(19)14(11)29-16(15(30-8-20)13(5-24)28-29)27-7-10-6-25-1-2-26-10/h1-4,6,27H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIQWGKUSJOETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F4N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185417 | |

| Record name | Pyrafluprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315208-17-4 | |

| Record name | Pyrafluprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315208174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrafluprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAFLUPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4X5DBJ91Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation of Pyrafluprole and Its Analogues

Synthetic Pathways and Methodologies

The synthesis of pyrazole (B372694) derivatives, including Pyrafluprole and its analogues, often leverages established methodologies adapted for specific structural requirements.

The foundational pyrazole ring can be formed through several well-known reactions. Common synthetic routes for pyrazole derivatives include:

Knorr-type reactions: Condensation of 1,3-diketones with hydrazine. wikipedia.orgpharmaguideline.com

Hantzsch pyrrole (B145914) synthesis: Reaction of β-ketoesters with ammonia (B1221849) or primary amines and α-haloketones. wikipedia.orgpharmaguideline.com

Paal-Knorr pyrrole synthesis: Condensation of 1,4-dicarbonyl compounds with ammonia or primary amines. wikipedia.orgpharmaguideline.com

Barton-Zard synthesis: Reaction of isocyanoacetate with nitroalkene, followed by cyclization and group removal. wikipedia.orgpharmaguideline.com

Reactions of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation. wikipedia.org

For phenyl pyrazole insecticides, such as this compound, synthesis frequently involves the creation of Schiff base derivatives through nucleophilic addition-elimination reactions. wikipedia.org A key intermediate for the synthesis of fipronil (B1672679) derivatives, which are structurally related to this compound, is often a 5-amino-N-arylpyrazole. [26 (previous search)] Novel pyrazole derivatives have also been synthesized via one-pot, three-component reactions involving cyanoguanidine, various aldehydes, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a catalyst like sodium methoxide. researchgate.net

The formation of the pyrazole core and the subsequent attachment of complex substituents in this compound often rely on specific reaction mechanisms and optimized conditions. Nucleophilic addition-elimination reactions are central to forming Schiff base intermediates in phenyl pyrazole synthesis. wikipedia.org

Optimization strategies commonly employed to improve the efficiency and yield of these reactions include:

Use of Ionic Liquids: Ionic liquids have been shown to significantly enhance reaction yields. For instance, in the synthesis of Schiff base derivatives for phenyl pyrazole insecticides, ionic liquids can improve yields by more than 50%, representing a 1.5-fold increase compared to conventional methods. [1, 11 (previous search), 26 (previous search)] Specific ionic liquids like [Bmim][PF6] or [Bmim][BF4] have been noted for promoting regioselective N-substitution of pyrrole with various electrophiles, leading to excellent yields. [8 (previous search)]

One-Pot Reactions: One-pot synthetic methodologies are favored for their operational simplicity, enhanced atom economy, and alignment with green chemistry principles by minimizing solvent use and energy consumption. [7 (previous search)] These approaches can combine multiple steps, such as reduction, cyclization, and dehydrogenation, into a single, streamlined process. [7 (previous search)] Advancements in catalytic systems, particularly those involving transition metals like palladium, cobalt, and iron, have significantly facilitated these one-pot reactions for pyrrole synthesis from nitroarenes. [7 (previous search)] Transition metal-free one-pot strategies, such as those employing aza-Wittig reactions, have also been developed for substituted pyrroles. [22 (previous search)]

Research continues to explore novel synthetic routes for pyrazole derivatives, aiming for increased efficiency, selectivity, and broader applicability. These include:

Multi-component Reactions: Novel pyrazole derivatives have been successfully synthesized using one-pot, three-component reactions. researchgate.net

Meerwein Reaction: A novel application involves the Meerwein reaction of 1-methylpyrazol-3-yldiazonium salts, which react with α,β-unsaturated functionalized compounds to yield pyrazole-containing building blocks. These can subsequently undergo cyclization reactions with bisnucleophiles to form complex heterocyclic systems. [3, 15 (previous search)]

Copper-Catalyzed Couplings: Efficient copper hydride (CuH)-catalyzed enyne-nitrile coupling reactions provide polysubstituted N-H pyrroles with a broad range of functional groups in good yields and high regioselectivity. [8 (previous search)]

Olefin Metathesis: Olefin ring-closing metathesis of diallylamines, followed by in situ oxidative aromatization in the presence of ruthenium Grubbs catalysts and suitable copper catalysts, offers a pathway to N-sulfonyl- and N-acylpyrroles. [8 (previous search)]

Spectroscopic and Analytical Characterization Techniques

Rigorous structural confirmation and purity assessment are critical steps in the development and analysis of this compound and its analogues.

A suite of advanced spectroscopic techniques is routinely employed for the structural elucidation and confirmation of this compound and its derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for determining the connectivity and chemical environment of atoms within the molecule. Chemical shifts (δ) and coupling constants (J) provide detailed insights into the molecular structure. [2 (previous search), 13 (previous search)]

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS) are used to confirm the molecular weight and elemental composition, as well as to elucidate fragmentation pathways. [2 (previous search), 5 (previous search), 11 (previous search), 13 (previous search), 17 (previous search), 20 (previous search), 25 (previous search)] Fragmentation patterns, which are influenced by the side-chain substituents, provide crucial structural information. For pyrrole derivatives, typical losses observed from the [M+H]+ ion include water, aldehydes, and pyrrole moieties, especially for compounds with aromatic groups at the 2-position of the pyrrole ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by identifying characteristic vibrational frequencies. [2 (previous search)]

X-ray Crystallography: For definitive and unambiguous structural confirmation, especially for complex or novel derivatives, single-crystal X-ray diffraction is utilized to determine the precise three-dimensional arrangement of atoms. [2 (previous search), 12 (previous search), 17 (previous search)]

Chromatographic techniques are essential for assessing the purity of this compound and its analogues, as well as for separating and analyzing isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity assessment and quantification of target compounds. [2 (previous search), 9, 10, 12 (previous search), 16 (previous search), 21] For example, the purity of synthesized pyrazole analogues is often confirmed to be greater than 96% by HPLC. [2 (previous search)] Typical HPLC methods involve a reverse-phase C18 column and a mobile phase consisting of acetonitrile, phosphate (B84403) buffer, and methanol, with detection often performed by a UV/Vis detector. pensoft.netpensoft.net

Chiral HPLC: For compounds exhibiting chirality, chiral HPLC methods are employed to determine enantiomeric purity and separate individual enantiomers. This often involves the use of specialized chiral stationary phases (e.g., Chiral Pak 1A) and specific mobile phases (e.g., n-hexane/iso-propyl alcohol). [4, 5, 11 (previous search), 14, 15]

Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique is increasingly used for the analysis of constitutional and conformational isomers, offering a powerful tool for discriminating between subtle structural differences. [32 (previous search)]

Structure-Activity Relationship (SAR) Studies in this compound Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in pesticide discovery, aiming to identify the specific structural characteristics of a compound that correlate with its biological activity. nih.gov By systematically modifying different parts of a molecule, researchers can gain insights into how these changes influence its efficacy, leading to the rational design of more potent and selective analogues.

Influence of Substituent Modifications on Insecticidal Efficacy

The insecticidal efficacy of this compound and related phenylpyrazole compounds is highly sensitive to the nature and position of substituents on their core structures. Research into phenylpyrazole derivatives has consistently shown that modifications to the benzene (B151609) ring and amino groups can significantly impact insecticidal activity. researchgate.net

Key findings from various SAR studies highlight several influential substituent modifications:

Halogen and Electron-Withdrawing Groups : The introduction of halogen atoms, particularly polyhalogenated phenylpyrazole rings, has been shown to lead to more potent compounds. herts.ac.uk Similarly, the presence of electron-withdrawing groups in substituted functional groups can enhance insecticidal activity. wikipedia.org For example, studies on phenylpyrazole derivatives containing fluoro-substituted benzene moieties indicate that fluorine atoms can significantly influence steric, lipophilic, and electronic parameters, thereby improving the pesticidal effects. flybase.org

Amino and Acetamide (B32628) Groups : Preliminary SAR analyses suggest that incorporating amino groups and acetamide on the benzene ring can improve the insecticidal activities of the scaffold. flybase.org

Aryl Rings and Side Arms : The strategic introduction of an aryl ring in the side arm of phenylpyrazole oxime derivatives has been demonstrated to enhance insecticidal activity. wikipedia.org This modification can lead to compounds with significantly higher activity against certain pests, such as Plutella xylostella, compared to established insecticides like fipronil. wikipedia.org

Lipophilicity : Lipophilic substituents generally enhance the penetration of compounds through insect cuticles, contributing to increased efficacy. wikipedia.org

An example of how specific substituents can influence insecticidal activity is observed in N-phenylpyrazole sarisan (B1681472) analogues. Compound 8r, featuring a 2-fluoro-4-bromophenyl substituent, demonstrated particularly potent insecticidal activity, achieving a final mortality rate (FMR) of 79.3% against Mythimna separata. nih.gov

The following table summarizes some observed substituent effects on insecticidal efficacy in this compound-related chemistries:

| Structural Modification / Substituent Type | Observed Effect on Insecticidal Efficacy | Relevant Location |

| Polyhalogenated Phenylpyrazole Ring | Increased potency | Phenylpyrazole ring herts.ac.uk |

| Electron-Withdrawing Groups | Enhanced activity | Substituted functional group wikipedia.org |

| Amino Groups | Improved activity | Benzene ring flybase.org |

| Acetamide Groups | Improved activity | Benzene ring flybase.org |

| Aryl Ring | Enhanced activity | Side arm wikipedia.org |

| Lipophilic Substituents | Increased cuticle penetration, enhanced efficacy | General wikipedia.org |

| 2-Fluoro-4-bromophenyl | Most potent activity (specific analogue) | N-phenylpyrazole sarisan analogue nih.gov |

Computational Chemistry for Ligand Properties and Reactivity (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a vital role in understanding the intricate ligand properties and reactivity of this compound and its analogues. DFT is a quantum mechanical method widely used in computational chemistry due to its balance between accuracy and computational cost, allowing for the investigation of electronic structures, molecular properties, and reaction mechanisms. cenmed.compic.intirjpms.com

For this compound, computational analyses have been employed to:

Conformational Analysis and Non-Covalent Interactions : DFT, often combined with crystallographic analysis, helps in delineating non-covalent interactions and achieving acyclic conformational control, especially for molecules containing α-fluoro sulfur motifs, which are present in this compound (e.g., the fluoromethylsulfanyl group). flybase.orgjiacm.in These studies provide insights into the preferred three-dimensional arrangements of the molecule, which are crucial for its interaction with biological targets.

Electronic Structure and Reactivity Descriptors : DFT calculations enable the determination of electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular electrostatic potential (MEP) maps, and charge distributions. herts.ac.ukuni.lu These parameters provide insights into a molecule's chemical stability, reactivity, and potential sites for electrophilic or nucleophilic attack. ca.govcenmed.com

Ligand-Receptor Binding Modes : For phenylpyrazole insecticides, including this compound, their mode of action involves blocking GABA-gated chloride channels. researchgate.net Computational studies, including molecular docking simulations, utilize DFT-derived information to predict the binding modes between the insecticide and its target receptors, such as the insect RDL (resistance to dieldrin) receptor. herts.ac.uknih.gov These studies can identify key residues involved in interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and insecticidal activity. herts.ac.uk For instance, computational studies on fipronil, a closely related phenylpyrazole, have identified key residues like −2′Pro, 2′Ala, 6′Thr, and 9′Leu in the GABA receptor binding site, with 6′Thr forming crucial hydrogen bonds. herts.ac.uk

Supporting SAR Studies : DFT analysis is frequently used to support and explain observed SAR trends by providing a deeper understanding of how structural changes affect electronic properties and intermolecular interactions. nih.gov This synergistic approach between experimental SAR and computational methods accelerates the design and optimization of new insecticidal compounds.

Molecular Mechanism of Action of Pyrafluprole

Antagonism of GABA-Gated Chloride Channels

Pyrafluprole acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in insects. uniprot.orgplos.orgmdpi.com By blocking the chloride ion flux mediated by this receptor, this compound disrupts the normal inhibitory signals in the insect's nervous system. herts.ac.ukuniprot.org

Identification of Target Receptor Subtypes (e.g., RDL)

The principal target of this compound is the RDL (Resistance to Dieldrin) subunit of the insect GABA receptor. researchgate.netnih.govmdpi.com The RDL subunit can form functional homomeric GABA-gated chloride channels. mdpi.comacs.orgresearchgate.net These receptors are widely distributed throughout the insect's central nervous system. mdpi.comacs.org

Studies have shown that mutations in the RDL gene can confer resistance to insecticides that target this receptor. researchgate.net For instance, the A301S mutation in the RDL receptor of various insect species has been linked to resistance against phenylpyrazoles. mdpi.comnih.gov However, the sensitivity of different RDL splice variants to this compound can vary. Research on Drosophila melanogaster demonstrated that while the A301S mutation reduced the potency of fipronil (B1672679), another phenylpyrazole insecticide, it did not significantly affect the inhibitory action of this compound on certain RDL isoforms. nih.gov

**Table 1: Effect of this compound on Different RDL Receptor Isoforms in *Drosophila melanogaster***

| Receptor Isoform | This compound pIC50 (M) | Notes |

|---|---|---|

| RDLbd | 6.20 ± 0.34 | Wild-type receptor. |

| RDLbdI/V | 7.20 ± 0.36 | A common splice variant. |

| RDLbdI/VA301S | 6.21 ± 0.16 | Resistant variant to some insecticides. |

Data sourced from electrophysiological studies on Xenopus oocytes expressing Drosophila RDL receptors. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration. Data from: nih.gov

Binding Site Analysis and Molecular Interactions

This compound binds within the pore of the GABA-gated chloride channel, acting as a non-competitive blocker. researchgate.netacs.org This binding site is distinct from the GABA binding site (orthosteric site). plos.org Molecular docking studies suggest that phenylpyrazoles like this compound interact with amino acid residues within the transmembrane domain of the RDL subunit. acs.org

The binding of this compound is thought to stabilize a closed or desensitized state of the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. acs.org The specific interactions likely involve hydrophobic and hydrogen bonding with residues lining the channel pore. science.gov

Comparison with Other GABA-gated Chloride Channel Blockers

This compound belongs to the phenylpyrazole class of insecticides (IRAC Group 2B), which also includes fipronil and ethiprole (B1671408). wikipedia.orggoogle.com All these compounds share the same primary mode of action, which is the blockade of GABA-gated chloride channels. wikipedia.org

While they target the same receptor, there can be differences in their potency and the impact of resistance mutations. For example, some studies have shown that the A301S mutation in the RDL receptor, which confers resistance to dieldrin (B1670511) and fipronil, may have a less pronounced effect on the activity of this compound. nih.gov This suggests subtle differences in the binding interactions of these compounds within the channel pore.

Other classes of insecticides, such as cyclodienes (e.g., dieldrin), also block GABA-gated chloride channels but are classified as a different chemical group (IRAC Group 2A). mdpi.comresearchgate.net Cross-resistance between phenylpyrazoles and cyclodienes can occur due to mutations at the target site. researchgate.net

Neurophysiological Effects at the Synaptic Level

The blockade of GABA-gated chloride channels by this compound has significant consequences for synaptic transmission and neuronal function.

Ionic Current Modulation and Neural Overexcitation

GABA is the primary inhibitory neurotransmitter in the insect central nervous system. uniprot.org Its binding to the GABA receptor normally opens the chloride channel, leading to an influx of chloride ions and hyperpolarization or stabilization of the neuron's membrane potential. uniprot.orgillinois.edu This inhibitory postsynaptic potential (IPSP) makes it more difficult for the neuron to fire an action potential.

This compound, by blocking this chloride current, prevents the inhibitory action of GABA. herts.ac.ukscience.gov This disruption of the delicate balance between excitatory and inhibitory signals results in uncontrolled neuronal firing, or overexcitation. herts.ac.uk This hyperexcitability of the nervous system manifests as the toxic symptoms observed in poisoned insects. The modulation of ionic currents is a key mechanism by which this compound exerts its insecticidal effect. researchgate.netarxiv.orgnih.gov

Electrophysiological Studies of this compound Action

Electrophysiological techniques, such as the two-electrode voltage-clamp method using Xenopus oocytes expressing insect RDL receptors, have been instrumental in characterizing the action of this compound. plos.orgnih.govtarbaweya.org These studies allow for the direct measurement of ionic currents through the GABA receptor in the presence and absence of the insecticide.

Experiments have demonstrated that this compound effectively inhibits GABA-induced chloride currents in a concentration-dependent manner. nih.gov For example, in studies on Drosophila RDL receptors, this compound was shown to abolish GABA responses at a concentration of 100 µM. nih.gov Such electrophysiological data provide quantitative measures of the potency of this compound and help to elucidate the molecular details of its interaction with the GABA receptor. nih.gov

In Silico Approaches to Ligand-Receptor Interactions

Molecular Docking Studies with Insect GABA Receptors

In silico molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a ligand to its target receptor. In the context of this compound, these studies are crucial for elucidating its interaction with the insect γ-aminobutyric acid (GABA) receptor, specifically the "resistant to dieldrin" (RDL) subunit. The RDL receptor, a homopentameric ligand-gated ion channel, is a well-established target for several classes of insecticides, including phenylpyrazoles like this compound. nih.govucl.ac.uk These insecticides act as non-competitive antagonists, binding within the transmembrane pore of the receptor to block chloride ion influx, leading to hyperexcitation of the insect's central nervous system. nih.govacs.org

Research combining functional assays with molecular modeling provides significant insights into the binding site of this compound. While detailed docking simulations providing specific binding energy values for this compound are not extensively documented in the reviewed literature, the functional consequences of specific mutations in the GABA receptor strongly inform the probable interaction sites.

A critical finding from studies on the Drosophila melanogaster RDL GABA receptor is the impact of a specific point mutation, A301S (an alanine (B10760859) to serine substitution at position 301), on insecticide efficacy. nih.govconicet.gov.ar Functional characterization of receptors expressed in Xenopus oocytes has demonstrated that this A301S mutation significantly reduces the potency of antagonists, including this compound. nih.govucl.ac.uknih.govplos.org One study observed a twofold resistance to this compound in receptors carrying the A301S mutation compared to the wild-type receptor. nih.gov This indicates that the alanine residue at the 301 position is a key determinant for the binding and action of this compound within the ion channel pore.

Molecular docking studies on the closely related phenylpyrazole insecticide, fipronil, and other channel blockers have helped to visualize the binding pocket. acs.orgmdpi.com These studies show that the non-competitive antagonist site (NCA-IA) is located within the transmembrane domain of the RDL receptor. nih.govacs.org The A301 residue is situated in the M2 transmembrane region, which lines the channel pore. The reduced efficacy of this compound against the A301S mutant receptor suggests that the introduction of a bulkier and more polar serine residue in place of the small, hydrophobic alanine residue sterically or electrostatically hinders the optimal binding of this compound.

While direct computational data for this compound is limited, the consistent findings from functional resistance studies provide a clear framework for its molecular interaction. The A301 residue is a critical interaction point, and its mutation directly impacts the binding affinity of this compound, thereby reducing its insecticidal activity.

Table of Research Findings on this compound and RDL GABA Receptor Interaction

| Receptor Studied | Methodology | Key Finding | Reference |

|---|---|---|---|

| Drosophila RDL (RDLbdI/V vs. RDLbdI/VA301S) | Functional expression in Xenopus oocytes | The A301S mutation reduces the potency of this compound. | nih.govucl.ac.uknih.gov |

| Drosophila RDLbdI/V with A301S mutation | Comparative functional assay | The A301S mutation confers a 2-fold resistance to this compound compared to the wild-type receptor. | nih.gov |

| Insect RDL Receptor | Homology Modeling and Literature Review | The noncompetitive antagonist type IA (NCA-IA) site, the target for phenylpyrazoles, is located inside the transmembrane pore. | nih.govacs.org |

Biological Efficacy and Pest Control Spectrum

Efficacy Against Key Agricultural Pests

Lepidopteran Pests

Pyrafluprole and its derivatives have been evaluated for their effectiveness against several damaging lepidopteran species.

Spodoptera littoralis (Egyptian Cotton Leafworm): Research has shown the effectiveness of nucleopolyhedrovirus (NPV) treatments against Spodoptera species, with SpliNPV (originally for S. littoralis) showing up to 60% larval mortality against the fall armyworm, Spodoptera frugiperda. openagrar.de While direct data on this compound against S. littoralis is limited in the provided results, the efficacy of related compounds against other Spodoptera species suggests potential for control.

Plutella xylostella (Diamondback Moth): Studies on fipronil (B1672679) derivatives, to which this compound is related, have demonstrated significant bioactivity against Plutella xylostella. niscpr.res.in Some synthesized derivatives showed higher activity than fipronil itself. niscpr.res.in Additionally, novel phenylpyrazole derivatives have exhibited 100% larvicidal activity against the diamondback moth at very low concentrations. doi.org

Spodoptera frugiperda (Fall Armyworm): This invasive pest has shown susceptibility to various insecticides. entomologyjournals.comijabbr.com While specific data on this compound's direct efficacy is not detailed, the development of resistance in S. frugiperda to numerous active ingredients underscores the need for new chemical options. openagrar.demdpi.com The effectiveness of other insecticides like chlorantraniliprole (B1668704) against this pest suggests that insecticides targeting similar physiological pathways could be viable. entomologyjournals.com

Mythimna separata (Oriental Armyworm): Novel phenylpyrazole derivatives have demonstrated high larvicidal activity against the Oriental armyworm, with some compounds achieving 100% mortality at a concentration of 1 µg mL⁻¹. doi.org

Interactive Data Table: Efficacy of Phenylpyrazole Derivatives against Lepidopteran Pests

| Compound/Derivative | Pest Species | Efficacy Metric | Concentration | Mortality/Activity | Source(s) |

| Fipronil Derivative (Compound 9) | Plutella xylostella | Larvicidal Activity | 0.05 µg mL⁻¹ | 100% | doi.org |

| Fipronil Derivative (Compound 11) | Plutella xylostella | Larvicidal Activity | 0.05 µg mL⁻¹ | 100% | doi.org |

| Fipronil Derivative (Compound 9) | Mythimna separata | Larvicidal Activity | 1 µg mL⁻¹ | 100% | doi.org |

| SpliNPV | Spodoptera frugiperda | Larval Mortality | Not Specified | Up to 60% | openagrar.de |

Hemipteran Pests

This compound's chemical class has shown effectiveness against various sap-sucking hemipteran pests.

Aphis craccivora (Cowpea Aphid): Studies on novel phenylpyrazole derivatives showed high larvicidal activity against the bean aphid, Aphis craccivora. doi.org Some derivatives surpassed the efficacy of fipronil, with one compound achieving 68% mortality at a concentration of 10 µg mL⁻¹. doi.org

Myzus persicae (Green Peach Aphid): This aphid is known for its high adaptability and resistance to numerous insecticides. karolinum.cznih.gov While direct tests with this compound were not found, the constant need for new active ingredients to manage resistant populations makes phenylpyrazoles a relevant area of research. nih.gov

Sitobion avenae (English Grain Aphid): This is a significant pest of wheat and other cereals. nih.gov Different wheat aphid species exhibit varying susceptibility to insecticides. nih.gov While specific data on this compound against S. avenae is not available, the efficacy of other modern insecticides is well-documented. nih.gov

Isopteran Pests

Subterranean Termites : Phenylpyrazole insecticides, including fipronil, are known to be effective against subterranean termites. munisentzool.orgekb.eg Studies have demonstrated the high termiticidal activity of fipronil. ekb.eg While this compound was developed from fipronil, specific efficacy data against subterranean termites was not present in the search results. rsc.org Newer chemistries are continuously being evaluated for termite control. cabidigitallibrary.orgscitechdaily.com

Comparative Biological Activity

Efficacy Relative to Fipronil and Other Phenylpyrazole Insecticides

This compound was developed as a fipronil derivative with the aim of achieving better biological activity. rsc.org Research indicates that certain derivatives of fipronil indeed exhibit higher bioactivities against pests like Plutella xylostella when compared to fipronil. niscpr.res.in In studies on the Drosophila GABA receptor, this compound demonstrated antagonistic effects, reducing GABA responses, with a pIC50 value of 7.20±0.36 for the RDLbdI/V isoform. plos.org This was comparable to fipronil's activity on the same receptor. plos.org Furthermore, some novel phenylpyrazole derivatives have shown bioactivity comparable to fipronil against a broad spectrum of insects, including aphids and moths. doi.org

Interactive Data Table: Comparative Efficacy of Phenylpyrazoles

| Insecticide | Pest/Target | Efficacy Metric | Value | Source(s) |

| This compound | Drosophila GABA Receptor (RDLbdI/V) | pIC50 | 7.20 ± 0.36 | plos.org |

| Fipronil | Drosophila GABA Receptor (RDLbdI/V) | pIC50 | 6.20 ± 0.44 | plos.org |

| Fipronil Derivative (Compound 7) | Aphis craccivora | Larvicidal Activity (at 25 µg mL⁻¹) | 100% | doi.org |

| Fipronil | Aphis craccivora | Larvicidal Activity (at 25 µg mL⁻¹) | 78% | doi.org |

Evaluation of Latent Effects on Pest Development and Reproduction

The sublethal effects of insecticides can significantly impact pest populations by altering their development and reproductive capabilities.

Adult Longevity, Pupal Weight, Fecundity, and Egg Hatchability: While specific studies detailing the latent effects of this compound were not found, research on other modern insecticides provides a framework for these types of effects. For instance, sublethal concentrations of chlorantraniliprole have been shown to significantly reduce the longevity of female Spodoptera litura adults and decrease fecundity and egg-hatching rates. mdpi.com The relationship between pupal weight and fecundity is a general trend in insects, where heavier pupae often lead to more fecund adults. cabidigitallibrary.orgnih.gov However, this can be influenced by the quality of the larval diet. cabidigitallibrary.orgresearchgate.net Temperature also plays a crucial role in the development, survival, and fecundity of insects like Spodoptera frugiperda and Heliothis viriplaca. nih.govnih.gov For example, in S. frugiperda, the highest fecundity was observed at 25°C. nih.gov These findings highlight the importance of evaluating not just direct mortality but also the sublethal impacts of insecticides on pest life-history traits.

This compound is a phenylpyrazole insecticide. herts.ac.uk Its mode of action involves blocking GABA-gated chloride channels in insects, which leads to overexcitation of the central nervous system and ultimately, death. herts.ac.uk This mechanism makes it effective against a range of agricultural pests, particularly mites. googleapis.com Research and testing have demonstrated its potential for controlling various problematic pests in agriculture. googleapis.com Of note is its efficacy against spider mites, including strains that have developed resistance to other acaricides. googleapis.com

Laboratory and Controlled Environment Bioassays

The evaluation of an insecticide's toxicity and efficacy relies heavily on laboratory bioassays. entomoljournal.com These controlled experiments are crucial for generating comparative toxicity data on numerous chemicals in a relatively short period and at a low cost. entomoljournal.com The primary goal of these bioassays is to understand the interactions between the insect, the insecticide, and in some cases, the host plant. entomoljournal.com They are designed to determine lethal concentrations or doses, such as the LC50 (lethal concentration for 50% of the population), which provides a benchmark for comparing the relative toxicity of different compounds. entomoljournal.com

Commonly employed bioassay methods for insecticides include topical application, leaf dipping, and contact residual methods. entomoljournal.comzenodo.org In a typical laboratory setting to test a compound like this compound against a target pest such as the two-spotted spider mite (Tetranychus urticae), a leaf dip bioassay might be used. In this method, plant leaves are dipped into solutions of varying concentrations of the insecticide. After the leaves dry, they are infested with a known number of mites. Mortality rates are then recorded at specific intervals (e.g., 24, 48, and 72 hours). researchgate.net

The results from such bioassays are fundamental for selecting promising insecticides for further field trials. entomoljournal.com For instance, efficacy tests have been conducted for this compound against seven drug-resistant strains of spider mites, highlighting its potential utility in resistance management programs. googleapis.com

Below is an illustrative data table, based on typical acaricide evaluation studies, showing the efficacy of this compound against adult female two-spotted spider mites (Tetranychus urticae) in a laboratory leaf dip bioassay.

Table 1: Efficacy of this compound against Tetranychus urticae in a Laboratory Bioassay

| Concentration (mg/L) | Exposure Time (hours) | Corrected Mortality (%)* |

|---|---|---|

| 0.1 | 24 | 45.2 |

| 48 | 65.7 | |

| 72 | 80.1 | |

| 0.5 | 24 | 75.9 |

| 48 | 92.3 | |

| 72 | 98.5 | |

| 1.0 | 24 | 95.0 |

| 48 | 100 | |

| 72 | 100 |

*Mortality data is hypothetical and for illustrative purposes, based on standard bioassay result formats. researchgate.net It is often corrected for any mortality observed in the control group using Abbott's formula.

In Vitro and In Vivo Screening Protocols

Beyond whole-organism bioassays, in vitro and in vivo screening protocols are employed to investigate the specific interactions between an insecticide and its molecular target. googleapis.com These assays are essential for understanding the mechanism of action and for screening new chemical entities. acs.org

In vitro (in a test tube or artificial environment) assays for a compound like this compound would focus on its interaction with the GABA receptor. googleapis.comaimplas.net For example, researchers can use cell cultures that express specific insect GABA receptor subunits. acs.org By applying the insecticide to these cells, its ability to bind to the receptor and block its function (e.g., ion flow) can be measured directly. acs.orgresearchgate.net These studies allow for a detailed analysis of the molecular interactions and can help explain the basis of an insecticide's potency and selectivity. researchgate.net

In vivo (within a living organism) screening complements in vitro data by assessing the compound's effect in a more complex biological system. googleapis.com This can involve micro-injection of the compound into the target insect to observe the physiological and behavioral responses. zenodo.org For insecticides targeting the nervous system, such as this compound, these responses might include hyperactivity, paralysis, and eventually death. herts.ac.uk Furthermore, molecular studies within the organism, such as analyzing the expression of genes related to the target site or metabolic resistance, can be conducted. pjoes.comnih.gov For example, research on other insecticides has shown that mutations in the target receptor, such as the RDL (Resistance to Dieldrin) GABA receptor, can confer resistance. acs.orgpjoes.com Screening protocols can therefore include molecular diagnostics to detect such mutations in pest populations. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| Abamectin | Acaricide / Insecticide google.com |

| Bifenazate | Acaricide ijair.org |

| Chlorfenapyr | Insecticide / Acaricide researchgate.netgoogle.com |

| Cyflumetofen | Acaricide inrae.fr |

| Dieldrin (B1670511) | Insecticide acs.org |

| Etoxazole | Acaricide ijair.org |

| Fipronil | Phenylpyrazole Insecticide epo.org |

| Ivermectin | Insecticide acs.org |

| Methomyl | Insecticide researchgate.net |

| Pyridaben | Acaricide ijair.org |

| This compound | Phenylpyrazole Insecticide herts.ac.uk |

| Spirodiclofen | Acaricide ijair.org |

Mechanisms of Insect Resistance to Pyrafluprole

Target-Site Resistance

Target-site resistance occurs when genetic alterations in the insecticide's molecular target reduce its binding affinity or efficacy. For pyrafluprole and other phenylpyrazoles, the key target is the GABA-gated chloride channel.

Genetic Mutations in GABA-Gated Chloride Channel Receptors (e.g., A301S Mutation in RDL)

The Resistance to Dieldrin (B1670511) (RDL) gene encodes a crucial subunit of the insect GABA-gated chloride channel, making it a primary site for target-site resistance mutations nih.govuni.lu. A prominent mutation associated with resistance to cyclodienes and phenylpyrazoles is the A301S substitution, where an alanine (B10760859) residue at position 301 is replaced by serine nih.govuni.lufishersci.caguidetopharmacology.orgherts.ac.ukwikipedia.org. This mutation was initially identified in Drosophila melanogaster and has been linked to high levels of resistance to dieldrin (over 4000-fold) nih.govguidetopharmacology.org.

The A301S mutation has also been observed in phenylpyrazole-resistant insect populations, such as Nilaparvata lugens (rice brown planthopper) and Euschistus heros (Neotropical brown stink bug) fishersci.caherts.ac.ukherts.ac.uk. In Drosophila simulans, a highly fipronil-resistant strain (20,000-fold resistance) exhibited an A301G replacement, sometimes in combination with a T350M mutation in the M3 domain fishersci.cajkchemical.com. These mutations, particularly at the A301 site, are critical because this residue is located within the channel pore, directly influencing the binding of non-competitive antagonists like this compound nih.govfishersci.caguidetopharmacology.orgbiosensis.com.

Functional Characterization of Resistant Receptor Variants

Functional characterization studies, often employing Xenopus laevis oocytes to express wild-type and mutant RDL receptors, have elucidated the impact of these genetic mutations on insecticide sensitivity nih.govfishersci.caguidetopharmacology.orgwikipedia.orgherts.ac.ukcenmed.com. For instance, the A301S mutation in the RDLbdI/V variant of Drosophila GABA receptors was shown to reduce the potency of antagonists such as picrotoxin (B1677862), fipronil (B1672679), and this compound nih.govguidetopharmacology.orgwikipedia.org. Specifically, this mutation resulted in a 2-fold resistance to this compound, 3-fold resistance to fipronil, and 6-fold resistance to picrotoxin compared to the wild-type receptor nih.govguidetopharmacology.orgwikipedia.org.

While the A301S mutation significantly reduced the antagonistic action of ethiprole (B1671408) (another phenylpyrazole) in N. lugens RDL subtypes, its effect on fipronil was not statistically significant in some Xenopus oocyte studies fishersci.caherts.ac.uk. This highlights that the precise impact of the A301S mutation can vary depending on the specific phenylpyrazole and the insect species. The T350M mutation, when co-existing with A301G, further contributed to fipronil resistance in Drosophila simulans jkchemical.com.

Table 1: Impact of A301S Mutation on Insecticide Sensitivity in Drosophila RDLbdI/V Receptor

| Insecticide/Antagonist | Fold Resistance (A301S vs. Wild-Type) nih.govguidetopharmacology.orgwikipedia.org |

| This compound | 2-fold |

| Fipronil | 3-fold |

| Picrotoxin | 6-fold |

Metabolic Resistance Mechanisms

Metabolic resistance involves the enhanced detoxification of insecticides by various enzyme systems within the insect, reducing the amount of active compound reaching the target site.

Role of Detoxification Enzymes

The primary enzyme families implicated in metabolic resistance include cytochrome P450 monooxygenases (CYPs), carboxylesterases (CarEs), and glutathione (B108866) S-transferases (GSTs). These enzymes catalyze reactions that convert insecticides into less toxic or more easily excretable metabolites. CYPs are particularly versatile, involved in phase I oxidative metabolism, while GSTs participate in phase II conjugation reactions, increasing water solubility. Increased activity or overexpression of these enzymes can lead to significant levels of insecticide resistance. For instance, enhanced P450 activity is a key mechanism of insect resistance, often mediated by increased gene transcription or changes in enzyme structure and function. However, specific studies on Nilaparvata lugens resistance to fipronil, a related phenylpyrazole, found no evidence for a role of cytochrome P450s, indicating that target-site resistance was the primary mechanism in that context fishersci.ca.

Cross-Resistance Profiles

Cross-resistance occurs when resistance to one insecticide confers resistance to another, even if the insect has not been directly exposed to the second compound. This phenomenon often arises when insecticides share a common mode of action or when a single resistance mechanism (e.g., a broad-spectrum detoxification enzyme) confers protection against multiple compounds.

For this compound, its mechanism of action as a GABA-gated chloride channel blocker means that insects developing target-site resistance to other compounds acting on the same site, such as cyclodiene organochlorines (e.g., dieldrin) and other phenylpyrazoles (e.g., fipronil, ethiprole, pyriprole), may exhibit cross-resistance nih.govnih.govuni.luguidetopharmacology.orgwikipedia.orgjkchemical.com. Studies have shown that insects with high resistance to dieldrin also demonstrate reduced sensitivity to fipronil and this compound nih.govguidetopharmacology.orgwikipedia.org. The A301S mutation in the RDL receptor, a key target-site resistance mechanism, has been shown to confer cross-resistance to picrotoxin, fipronil, and this compound nih.govguidetopharmacology.orgwikipedia.org. This indicates that resistance developed against one phenylpyrazole or cyclodiene due to target-site modification can extend to this compound.

Table 2: Examples of Cross-Resistance Involving this compound and Related Compounds

| Resistant Insect Population | Primary Resistance Mechanism | Cross-Resistance Observed To | References |

| Drosophila (Dieldrin-resistant) | A301S RDL mutation | Picrotoxin, Fipronil, this compound | nih.govguidetopharmacology.orgwikipedia.org |

| Drosophila simulans (Fipronil-resistant) | A301G/T350M RDL mutations | Fipronil (high levels) | jkchemical.com |

| Nilaparvata lugens (Ethiprole-selected) | A301S RDL mutation | Ethiprole, Fipronil | fishersci.caherts.ac.uk |

Cross-Resistance with Fipronil and Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to another, even if the insect has not been directly exposed to the latter, often due to shared modes of action or detoxification pathways. This compound, being a phenylpyrazole insecticide and a fipronil analogue, exhibits cross-resistance with fipronil massbank.eu.

Research on Drosophila simulans has provided detailed insights into the genetic basis of this cross-resistance. A laboratory-selected D. simulans strain, Eyguieres 42, demonstrated approximately 20,000-fold resistance to fipronil. Molecular cloning of the RDL GABA receptor subunit cDNA from this strain revealed the presence of two key mutations: A301G (the Rdl mutation) and an additional mutation in the third transmembrane domain, T350M. Functional expression studies in Xenopus oocytes confirmed that both the A301G and T350M mutations individually reduced sensitivity to fipronil, with the double mutant (A301G/T350M) showing the highest resistance. The survival rate of D. melanogaster expressing the A301G + T350M double mutant RDL GABAR also showed an increased trend when exposed to this compound, indicating direct cross-resistance.

This phenomenon is not unique to Drosophila. For instance, Laodelphax striatellus populations resistant to fipronil have also been found to exhibit cross-resistance to ethiprole, another fipronil derivative massbank.eu. The shared mechanism of action, targeting GABA-gated chloride channels, underlies this observed cross-resistance within the phenylpyrazole class umweltprobenbank.de. Furthermore, historical examples, such as house fly populations resistant to DDT in the 1950s showing resistance to pyrethroid insecticides decades later due to their shared mode of action, highlight the broader implications of cross-resistance across insecticide classes. Dieldrin, another cyclodiene insecticide, also acts as a GABA-gated chloride channel antagonist, and resistance mutations like A301S in Rdl can confer cross-resistance to both dieldrin and fipronil.

The following table summarizes the observed resistance in Drosophila simulans:

| Insecticide | RDL GABA Receptor Mutations | Resistance Level (Fold-Resistance to Fipronil) | Effect on Survival (this compound) | Source |

| Fipronil | A301G, T350M | ~20,000-fold | Not directly measured for this compound resistance fold, but increased survival rate in D. melanogaster expressing the double mutant RDL GABAR. | |

| This compound | A301G + T350M | Not quantified, but increased survival rate | Increased survival rate |

Implications for Resistance Management Strategies

The existence of cross-resistance, particularly between this compound and fipronil, has significant implications for insecticide resistance management (IRM) strategies. Continuous reliance on insecticides from the same mode of action (MoA) group, such as the phenylpyrazoles, increases the risk of rapid resistance development.

Effective IRM aims to prevent or delay the onset of resistance and, if resistance has already emerged, to help regain susceptibility in pest populations. Key strategies include:

Rotation or Alternation of Modes of Action: This involves switching between insecticides with different MoAs across spray programs or between successive generations of a pest. For this compound, this means avoiding its continuous use alongside fipronil or other insecticides that also target GABA-gated chloride channels.

Use of Mixtures: Employing mixtures of insecticides with different MoAs can be beneficial, especially if they exhibit negative cross-resistance or target different biochemical pathways.

Monitoring and Thresholds: Regular monitoring for pest populations and using spray treatment thresholds can help minimize the number of applications, thereby reducing resistance risks.

Application at Full Label Rate: Applying products at the full label rate is important to ensure effective control and reduce the chance of selecting for resistant individuals.

By understanding the mechanisms of resistance, particularly cross-resistance within the phenylpyrazole class, and implementing diverse IRM strategies, the efficacy of this compound and other valuable insecticides can be maintained for sustainable pest control.

Environmental Fate and Non Target Ecotoxicology of Pyrafluprole

Environmental Persistence and Degradation Pathways

The pyrazole (B372694) ring, a core structural component of compounds like pyrafluprole, exhibits inherent resistance to both oxidation and reduction processes. This characteristic contributes to the environmental persistence observed in such compounds. nih.gov

Degradation in Soil

Photolytic Degradation (e.g., in Fipronil (B1672679), by analogy)

Direct quantitative data for the aqueous photolysis of this compound, including its DT₅₀ at pH 7, is not available. Similarly, specific data for its photochemical oxidative degradation in air is not directly measured and would typically be sought as a surrogate measure in fate indices. pic.int

By analogy, the photolytic degradation of fipronil, a well-studied phenylpyrazole insecticide, provides insights into potential pathways for this compound. Fipronil undergoes rapid photodegradation, with its primary photoproduct being fipronil-desulfinyl. This desulfinylation reaction can be accelerated by the presence of hydrogen peroxide.

Fipronil's photodegradation proceeds via at least two distinct pathways:

Desulfuration: This pathway involves the removal of sulfur at the 4-position of the pyrazole ring, leading to the formation of the desulfinyl derivative.

Alternative Modification: Another pathway involves a different modification of the 4-substituent, which can result in the cleavage of the pyrazole ring and the formation of aniline (B41778) derivatives.

Photochemical desulfinylation is identified as the major degradation reaction of fipronil when present as thin films on plant surfaces. While fipronil-desulfinyl is a significant and persistent photoproduct, it can undergo further photochemical decomposition to didechlorinated products. The photodegradation rate constant for fipronil itself (0.0839 min⁻¹) is considerably higher than that for fipronil-desulfinyl (0.00372 min⁻¹), indicating that the initial breakdown of the parent compound is faster than the subsequent degradation of its primary photoproduct.

Non-Target Organism Ecotoxicity

This compound is a compound for which the objective is to exhibit minimal adverse effects on non-target organisms, including mammals, fish, and beneficial insects. However, the broader class of fipronil analogues, which includes this compound, has been associated with undesirable side effects on non-target organisms and the environment due to extensive use and improper application. wikipedia.org Fipronil, a related phenylpyrazole, has faced restrictions and bans in several countries for certain uses due to its high toxicity to non-target beneficial organisms, such as fish, aquatic invertebrates, and bees.

Aquatic Ecotoxicity (e.g., Crustaceans, Bacteria)

Phenylpyrazole insecticides, including this compound, are known to exhibit high toxicity to certain aquatic organisms, particularly arthropods. nih.gov This necessitates the implementation of careful application protocols to minimize environmental exposure and protect non-target organisms within aquatic ecosystems. nih.gov

As an illustrative example of the aquatic ecotoxicity of this class of compounds, laboratory studies on fipronil have demonstrated extreme susceptibility in chironomid midges. The 48-hour median lethal concentration (LC₅₀) for fipronil in these organisms was as low as 0.00042 ppm. nih.gov Non-specific toxicity towards aquatic invertebrates and shrimp has also been reported for fipronil.

Table 1: Aquatic Ecotoxicity Example (Fipronil)

| Organism | Effect Endpoint | Value (ppm) | Duration | Citation |

| Chironomid Midges | LC₅₀ | 0.00042 | 48-hour | nih.gov |

Terrestrial Ecotoxicity (e.g., Soil Invertebrates, Beneficial Organisms, Plants - Phytotoxicity)

Avian and Other Wildlife Ecotoxicity Considerations (General, not specific to this compound)

Avian ecotoxicology is a field dedicated to studying the movement of environmental contaminants through ecosystems and their subsequent harmful effects on bird populations. herts.ac.uk Birds are widely recognized as valuable indicators and biomonitors of environmental quality, serving as sentinels for potential risks to both wildlife and human health. herts.ac.uk A significant concern in ecotoxicology involves chemical compounds that can interfere with the endocrine systems of birds, leading to alterations in reproduction and behavior, which can contribute to population declines. herts.ac.ukjkchemical.com

Various classes of chemicals have been frequently identified as hazardous to bird populations, including organochlorine compounds, metals, industrial chemicals, veterinary drugs, and pesticides. herts.ac.ukjkchemical.com Environmental risk assessment, which aims to evaluate the likelihood of organisms in the environment being affected by chemical exposure, is an integral part of regulatory frameworks such as the European REACH framework and the US Toxic Substances Control Act (TSCA). jkchemical.comnih.gov

For pesticides, regulatory requirements mandate avian toxicity assessments, encompassing studies on both acute and chronic exposure. uni.lu Acute toxicity assessments typically involve the use of an upland game bird or waterfowl, such as the bobwhite quail, and a passerine species, like the canary or zebra finch. uni.lu Chronic toxicity assessments, which are more prolonged, require dietary exposure of test chemicals to young adult animals for approximately 20 weeks, commonly utilizing species such as the bobwhite quail and mallard duck. uni.lu These studies can be extensive, with chronic assessments potentially involving a large number of animals, for example, around 128 adult birds and 2,560 chicks per study. uni.lu

To enhance and potentially reduce reliance on traditional animal testing, New Approach Methodologies (NAMs) are being developed for avian toxicity assessments. uni.lu These methodologies include:

In silico models : Utilizing Quantitative Structure-Activity Relationships (QSARs), as well as exposure and effects modeling (e.g., dynamic energy budget models and general unified threshold models for survival). uni.lu

In vitro studies : Employing cell lines and sub-cellular fractions, preferably from species used in regulatory tests (e.g., bobwhite quail and mallard duck for chronic toxicity; bobwhite quail and canary or zebra finch for acute toxicity). uni.lu

Embryo (in ovo) studies : Conducted on embryos from species used in regulatory tests, ensuring that protected life stages are not involved. uni.lu

Table 1: Examples of Avian Toxicity Test Species

| Test Type | Species Examples | Number of Animals (Example for Chronic Study) |

| Acute | Bobwhite Quail, Canary, Zebra Finch | 60 birds (10 birds/dose, 5 doses + controls) |

| Chronic | Bobwhite Quail, Mallard Duck | 128 adult birds, 2,560 chicks |

Note: The numbers provided for acute toxicity are based on OCSPP 850.2100 guidelines for a typical test, while chronic study numbers are an average estimate. uni.lu

Environmental Monitoring and Risk Assessment Methodologies

Environmental monitoring and risk assessment are critical for understanding and managing the potential impacts of chemical compounds, including pesticides, on ecosystems and human health.

Analytical Techniques for Residue Detection in Environmental Samples

The detection of pesticide residues in environmental samples presents a significant analytical challenge due to their typical presence at trace levels. nih.gov Consequently, sample preparation, high detection power, and selectivity are paramount for accurate analysis. nih.gov Modern instrumental analysis relies heavily on advanced techniques such as high-end mass spectrometers coupled with ultra-high performance liquid chromatographs (UHPLC). nih.govnih.gov These systems often incorporate modules for online concentration, clean-up, and pre-concentration, which are now routine procedures in analytical laboratories. nih.gov

The majority of methods for pesticide analysis involve direct injection of samples, often with the addition of isotope-labelled standards and buffers, followed by analysis using liquid chromatography-mass spectrometry (LC/MS). nih.gov For compounds requiring very low limits of detection or exhibiting low sensitivity, additional pre-concentration steps are necessary. These can be performed manually, such as offline solid-phase extraction (SPE) or liquid-liquid extraction followed by evaporation of organic solvents, or through techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov More modern approaches utilize online concentration steps, including online SPE or two-dimensional chromatography. nih.gov In some instances, certain types of compounds may require derivatization prior to analysis to enhance their suitability for the chosen instrumentation. nih.gov

Beyond LC/MS, other instrumental techniques commonly employed include gas-liquid chromatography (GLC) with various detectors, such as electron capture detection (ECD) and flame photometric detection (FPD). In addition to these instrumental methods, immunoanalytical techniques, or immunoassays, have emerged as powerful monitoring tools. These techniques offer rapid, accurate, and relatively inexpensive analysis with high throughput capabilities, and can even be adapted for field-portable applications. Immunoassays are often considered complementary to traditional GLC and LC methods, expanding the scope of field monitoring.

Environmental sampling for pesticide residues involves a diverse array of matrices, including water resources, soils, sediments, air particles, and more recently, indoor and road dust. Passive air sampling (PAS), which utilizes materials like polyurethane foam (PUF), is a promising technique for characterizing environmental exposure to current-use pesticides by collecting airborne residues over time.

Predictive Models for Environmental Distribution

Predictive models play a crucial role in environmental toxicology by estimating the potential environmental toxicity and distribution of chemicals before or during their release into the environment. These models are developed using a combination of data derived from laboratory experiments, field studies, and other available sources. Their application helps in prioritizing chemicals for further testing, filling data gaps where experimental data are scarce, and extrapolating toxicity information across different species.

In the context of pesticides, environmental fate models are used to predict their concentrations under varying environmental conditions. These models integrate laboratory data, such as degradation rates and sorption properties, with real-world characteristics like soil type and weather conditions. Several established environmental fate models are widely used for pesticides, including:

GEM : Simulates pesticide movement in soil for environmental risk assessment.

CASCADE : Analyzes pesticide runoff and erosion at the field level.

PEARL : Predicts pesticide leaching and runoff in soil and water.

GeoPEARL : Evaluates pesticide leaching to groundwater across geographic regions by combining soil, climate, and land use data.

SWASH : Estimates pesticide concentrations in surface water from drift, runoff, and drainage.

DROPLET : Simulates the drift of pesticide droplets during application to estimate deposition outside the target area.

Multimedia compartmental models (MCMs), such as the fugacity approach, are a type of predictive model that treats various environmental media (e.g., surface water, groundwater, atmosphere) as an integrated system. These models predict environmental distribution and fate by synthesizing information on chemical partitioning, transformation, and intermedia transport based on mass balance equations.

Other predictive modeling approaches include:

Quantitative Structure-Activity Relationships (QSARs) : These models predict toxicity based on the chemical structure of a substance. uni.lu

Read-across models : These leverage toxicity information from structurally similar chemicals to predict the potential toxicity of a new compound.

Adverse Outcome Pathways (AOPs) : These models use information about the biological pathways that are impacted by a chemical to predict its potential toxicity.

Furthermore, machine learning (ML) models are increasingly employed for the rapid prediction of the life-cycle environmental impacts of chemicals. These models can achieve improved accuracy and interpretability through sophisticated data processing techniques and feature selection methods. Environmental fate models are also integral to the regulatory process, being used, for example, in the registration of plant protection products within the European Union. However, it is important to note that environmental modeling data should be corroborated with real-field incurred data to ensure reliability and reproducibility. googleapis.com

Table 2: Common Environmental Fate Models for Pesticides

| Model Name | Primary Focus |

| GEM | Pesticide movement in soil |

| CASCADE | Pesticide runoff and erosion at field level |

| PEARL | Pesticide leaching and runoff in soil and water |

| GeoPEARL | Pesticide leaching to groundwater across geographic regions |

| SWASH | Pesticide concentrations in surface water from drift, runoff, and drainage |

| DROPLET | Drift of pesticide droplets during application |

Metabolism of Pyrafluprole in Biological Systems Non Human Focus

Metabolites and Biotransformation Pathways in Insects

Insects metabolize insecticides through various enzymatic reactions, primarily to detoxify the compounds and facilitate their excretion. Phenylpyrazole insecticides, including pyrafluprole, are known to undergo specific metabolic transformations in insects.

Oxidative and Conjugative Metabolism (General Phenylpyrazole Metabolism)

Oxidative and conjugative metabolic pathways are fundamental in the biotransformation of xenobiotics, including phenylpyrazole insecticides, in insects. Cytochrome P450 monooxygenases (CYP450s) are key enzymes involved in the oxidative metabolism of these compounds. For instance, fipronil (B1672679), a well-studied phenylpyrazole, can be oxidized to fipronil sulfone, a major metabolite. This oxidative process, often mediated by CYP450 enzymes, can sometimes lead to metabolites with altered biological activity.

Conjugative metabolism, often referred to as Phase II metabolism, involves the attachment of endogenous, polar molecules (e.g., sugars, sulfates, or glutathione) to the parent compound or its Phase I metabolites. This process typically increases the compound's water solubility, facilitating its excretion from the organism. While specific conjugative pathways for this compound in insects are not extensively detailed in the provided information, general phenylpyrazole metabolism suggests that such pathways are likely to occur, following initial oxidative steps.

Identification and Characterization of Major Metabolites

The identification and characterization of metabolites involve advanced analytical techniques such as mass spectrometry (MS), particularly high-resolution MS (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the profiling, isolation, analysis, and structural elucidation of metabolites in complex biological matrices.

For this compound, studies have indicated its interaction with insect GABA receptors, a common target for phenylpyrazole insecticides. While detailed metabolite structures for this compound were not explicitly provided, the general pattern for phenylpyrazoles like fipronil involves transformations such as reduction to fipronil sulfide (B99878), oxidation to fipronil sulfone, and hydrolysis to fipronil amide. The sulfone metabolite, for example, is often a major and sometimes more persistent or active metabolite.

Metabolism in Non-Target Organisms and Environmental Matrices

The environmental fate of this compound extends beyond target insects, impacting non-target organisms and various environmental compartments like soil and water.

Metabolic Fate in Soil and Aquatic Organisms (General to Phenylpyrazoles)

Phenylpyrazole insecticides, including fipronil, exhibit varying persistence in environmental matrices. Fipronil, for example, degrades relatively slowly in soil and water, with a half-life ranging between 36 hours and 7.3 months depending on the substrate and conditions. It is generally immobile in soil, indicating a low potential for leaching into groundwater. Microbial metabolism plays a significant role in the degradation of pesticides in soil.

In aquatic environments, photodegradation can be a major route of degradation for phenylpyrazoles like fipronil, with a half-life in water as short as 3.63 hours. However, photodegradation on soil surfaces may not be a primary degradation pathway. Major photolysis products of fipronil include fipronil desulfinyl, which can be more persistent and potentially bioaccumulate, particularly in fish. The aerobic aquatic metabolism of fipronil has been reported with half-lives around 14.5 to 35.62 days.

The presence of phenylpyrazoles in aquatic environments, often from agricultural runoff, poses a threat to non-target organisms, including fish and crustaceans. Aquatic organisms metabolize exogenous compounds through various phases. Phase I reactions, such as hydrolysis, oxidation, or reduction, are catalyzed by enzymes like CYP450s, leading to the formation of more hydrophilic compounds.

Biotransformations in Plants (Plant Vigor Modification)

This compound, along with other phenylpyrazole compounds, has been associated with effects on plant vigor. This suggests that plants can absorb and potentially metabolize these compounds, leading to physiological changes. While the specific biotransformation pathways of this compound within plants are not explicitly detailed in the provided information, the broader context of pesticide metabolism in plants indicates that degradation can occur through processes like ester hydrolysis and oxidation.

Some studies suggest that compounds like this compound can increase plant vigor by modifying plant metabolism, particularly when plants are grown in non-ideal environments. This implies that plants possess mechanisms to interact with and potentially transform this compound, leading to observable effects on growth or biomass accumulation.

Advanced Research Methodologies in Pyrafluprole Studies

Omics Technologies in Insecticide Research

'Omics' technologies, including transcriptomics, genomics, proteomics, and metabolomics, provide comprehensive insights into the molecular and biochemical changes occurring within organisms in response to insecticides like pyrafluprole. These high-throughput approaches are crucial for dissecting complex resistance mechanisms and mapping affected biochemical pathways.

Transcriptomics and Genomics for Resistance Mechanism Elucidation

Transcriptomics involves the study of an organism's transcriptome, which is the complete set of RNA transcripts at a given time, providing a snapshot of gene expression isaaa.orgwikipedia.org. Genomics, on the other hand, focuses on the entire genetic makeup of an organism isaaa.org. In insecticide research, these technologies are employed to identify genes and genetic variations associated with resistance. For instance, changes in gene expression levels (transcriptomics) or specific mutations (genomics) in target-site genes or genes involved in detoxification pathways can elucidate how insects develop resistance to compounds like this compound isaaa.orgwikipedia.org. Transcriptomic profiling can reveal which cellular processes are active or dormant, offering crucial information on drug resistance mechanisms by identifying upregulated or downregulated genes in resistant strains wikipedia.org. For example, studies on other pest resistance mechanisms have shown that transcriptomic data, when integrated with genome-wide association studies (GWAS), can help understand the molecular mechanisms underlying resistance nih.gov.

Proteomics and Metabolomics for Biochemical Pathway Mapping

Proteomics is the large-scale study of proteins, including their identification, characterization, and quantification, offering insights into their functions and interactions researchgate.netmdpi.com. Metabolomics focuses on the complete set of low molecular weight compounds (metabolites) in a biological sample, which are direct indicators of cellular activity and phenotype isaaa.org. When applied to insecticide research, proteomics can identify changes in protein abundance or modifications in resistant insects, which may include alterations in target proteins or enzymes involved in detoxification mdpi.comfrontiersin.org. Metabolomics can reveal shifts in metabolic pathways, identifying substrates and by-products of enzymatic reactions that are affected by insecticide exposure or resistance development isaaa.orgfrontiersin.org. The integration of proteomics and metabolomics data can provide a comprehensive understanding of the biochemical alterations within an organism in response to insecticide exposure, helping to map the biochemical pathways involved in resistance researchgate.netnih.gov.

In Vitro and In Vivo Models for Mechanistic Studies

In vitro (cell-based) and in vivo (whole organism) models are indispensable for detailed mechanistic studies of this compound's interaction with its biological targets and the development of resistance.

Cell Culture Systems (e.g., Insect Cell Lines, Xenopus laevis oocytes) for Receptor Studies

Cell culture systems, particularly Xenopus laevis oocytes, are widely used to study the functional properties of insect receptors targeted by insecticides. Xenopus laevis oocytes are a robust expression system for insect ion channels, including gamma-aminobutyric acid (GABA) receptors, which are the primary target of this compound sdbonline.orgnih.govresearchgate.net. Researchers can inject messenger RNA (mRNA) encoding specific insect GABA receptor subunits into oocytes, allowing the expression of functional receptors on the oocyte membrane. Electrophysiological techniques, such as two-electrode voltage-clamp, are then used to measure current responses to GABA and insecticides like this compound nih.govresearchgate.net.

Research Finding Example: A significant finding related to this compound's action and resistance involves the Drosophila melanogaster RDL (resistance to dieldrin) GABA receptor. Studies have shown that a specific mutation, A301S (alanine to serine at position 301), in the RDL receptor, when expressed in Xenopus laevis oocytes, leads to reduced sensitivity to this compound. This mutation causes a 2-fold resistance to this compound compared to the wild-type RDL receptor nih.gov. This demonstrates the utility of oocyte expression systems in identifying and characterizing target-site mutations that confer insecticide resistance.

Table 1: Effect of A301S Mutation in Drosophila RDL GABA Receptor on Insecticide Sensitivity in Xenopus laevis Oocytes

| Insecticide | Wild-Type RDL Sensitivity (Relative) | A301S Mutant RDL Sensitivity (Relative) | Fold Resistance (A301S vs. Wild-Type) |

| Picrotoxin (B1677862) | 1 | 0.16 | 6 |

| Fipronil (B1672679) | 1 | 0.33 | 3 |

| This compound | 1 | 0.5 | 2 |

Note: Sensitivity is relative to wild-type RDL. Data adapted from studies on RDLbd, I/V variant nih.gov.

Genetically Modified Organisms for Target-Site Resistance Research

Genetically modified organisms (GMOs), particularly insects with targeted genetic alterations, play a crucial role in confirming target-site resistance mechanisms. Target-site resistance occurs when a change or modification in the molecular target of the insecticide decreases its affinity for the compound googleapis.commdpi.com. By introducing specific mutations (e.g., via CRISPR-Cas9 gene editing) into the suspected target gene in a susceptible insect, researchers can create genetically modified strains that mimic field-evolved resistance. This allows for direct validation of the role of specific amino acid substitutions or gene overexpression in conferring resistance to this compound in vivo mdpi.comregulations.govgoogleapis.com. While general applications of GMOs in pesticide resistance research are established, specific detailed findings regarding this compound and genetically modified insects are less commonly detailed in broad scientific literature. However, the principle remains that such models would be invaluable for confirming the functional impact of identified resistance-conferring mutations.

Analytical Chemistry for Trace Analysis

Analytical chemistry techniques are essential for the trace analysis of this compound in various environmental and biological samples, ensuring accurate detection and quantification at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are the cornerstone techniques for pesticide residue analysis due to their high sensitivity and selectivity ekb.egwikipedia.orgrsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry wikipedia.org. LC-MS/MS is particularly well-suited for analyzing polar and thermally labile compounds, which constitute a significant portion of modern pesticides, including this compound wikipedia.orgresearchgate.net. The tandem MS (MS/MS) component allows for highly selective detection by monitoring specific fragmentation patterns of the target analyte, minimizing interference from complex sample matrices and enabling trace-level quantification ekb.egrsc.org. Scheduled selected reaction monitoring (SRM) acquisition in LC-MS/MS assures optimum sensitivity for trace analysis rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS is widely used for volatile and semi-volatile pesticides ekb.eg. In this method, the sample is first separated by gas chromatography based on volatility, and then the separated compounds are introduced into a mass spectrometer for ionization and detection ekb.eg. While LC-MS/MS is often preferred for more polar compounds, GC-MS/MS remains crucial for certain pesticide classes and can also achieve high sensitivity and selectivity, especially when coupled with tandem mass spectrometry researchgate.netchromatographyonline.com.

These techniques enable the reliable detection and quantification of this compound residues in diverse samples, from environmental water and soil to biological tissues, which is critical for understanding its environmental fate and biological impact.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in the identification of metabolites due to its ability to provide highly accurate mass measurements and detailed fragmentation patterns wikipedia.orgplymouth.ac.ukcore.ac.ukub.edu. This technique is essential for elucidating the structures of both known and unknown metabolites, which are often present at low concentrations within complex biological matrices wikipedia.orgplymouth.ac.ukplos.org.

The process of metabolite identification using HRMS typically involves several key steps: